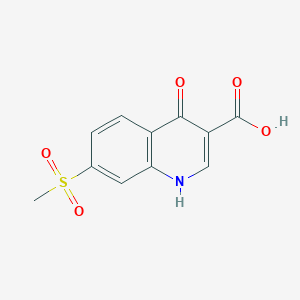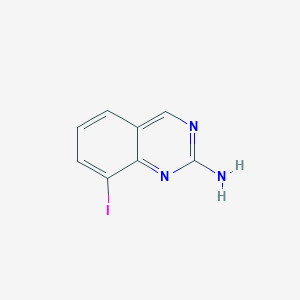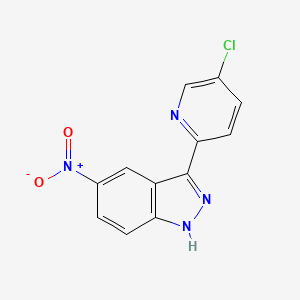![molecular formula C18H28N2 B11851429 1-Neopentyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]](/img/structure/B11851429.png)
1-Neopentyl-2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Neopentyl-2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline] is a complex organic compound characterized by its unique spiro structure, which involves a piperidine ring fused to a quinoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of 1-Neopentyl-2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline] typically involves several steps, starting from readily available precursors. One common synthetic route includes the acylation of 1-benzyl-4’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinolines], followed by an intramolecular acyl transfer process. The reaction conditions often involve the use of formic acid and palladium on carbon (HCOONH4/Pd/C) as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
1-Neopentyl-2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced piperidine derivatives.
Scientific Research Applications
1-Neopentyl-2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline] has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its structural similarity to natural alkaloids.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Neopentyl-2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline] involves its interaction with specific molecular targets, such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The compound may influence various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-Neopentyl-2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline] can be compared to other spiro compounds, such as:
- 1-Benzyl-2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline]
- 1-Methyl-2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline]
- 1-Ethyl-2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline]
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The neopentyl group in 1-Neopentyl-2’,3’-dihydro-1’H-spiro[piperidine-4,4’-quinoline] provides unique steric and electronic properties, distinguishing it from its analogs .
Properties
Molecular Formula |
C18H28N2 |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1'-(2,2-dimethylpropyl)spiro[2,3-dihydro-1H-quinoline-4,4'-piperidine] |
InChI |
InChI=1S/C18H28N2/c1-17(2,3)14-20-12-9-18(10-13-20)8-11-19-16-7-5-4-6-15(16)18/h4-7,19H,8-14H2,1-3H3 |
InChI Key |
RSSXIHKHGXXMCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN1CCC2(CCNC3=CC=CC=C32)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate](/img/structure/B11851349.png)

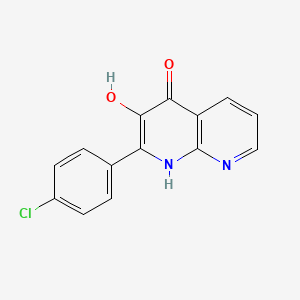

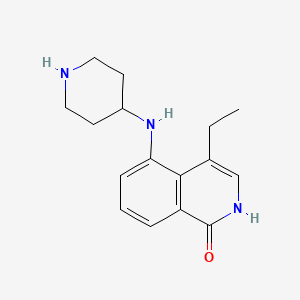
![3-(Cyclopropylmethyl)-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11851381.png)

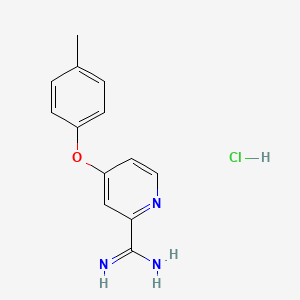
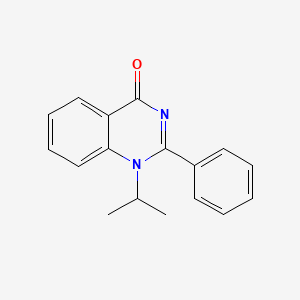
![3-(1H-Indol-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11851409.png)
